molecular formula C21H31ClN2O2 B11390964 2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone

2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone

Cat. No.: B11390964
M. Wt: 378.9 g/mol
InChI Key: TUYWKLONJHOPIL-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multiple steps. One common route starts with the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol . This intermediate is then reacted with ethylene oxide to form 2-(4-chloro-3,5-dimethylphenoxy)ethanol. The next step involves the conversion of this alcohol to the corresponding bromide using phosphorus tribromide. Finally, the bromide is reacted with 1-(2-pyrrolidin-1-ylethyl)piperidine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H31ClN2O2

Molecular Weight

378.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C21H31ClN2O2/c1-16-13-19(14-17(2)21(16)22)26-15-20(25)24-11-4-3-7-18(24)8-12-23-9-5-6-10-23/h13-14,18H,3-12,15H2,1-2H3

InChI Key

TUYWKLONJHOPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCCC2CCN3CCCC3

Origin of Product

United States

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